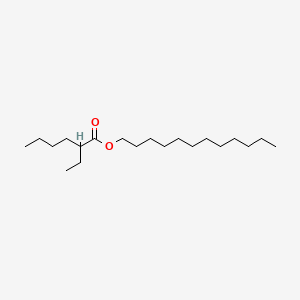
Aluminium triglycinate
Descripción general
Descripción
El triglicinato de aluminio, también conocido como aminoacetato de aluminio, es un compuesto de coordinación donde el aluminio se compleja con tres moléculas de glicina. Este compuesto es conocido principalmente por sus aplicaciones en la industria farmacéutica, particularmente como antiácido. Se utiliza para neutralizar el ácido estomacal y aliviar los síntomas de indigestión, acidez estomacal y úlceras pépticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El triglicinato de aluminio se puede sintetizar mediante la reacción de sales de aluminio con glicina en un medio acuoso. La reacción típica implica disolver cloruro de aluminio o sulfato de aluminio en agua, seguido de la adición de glicina. La mezcla se calienta luego para facilitar la formación del complejo de triglicinato de aluminio. La reacción se puede representar como: [ \text{AlCl}3 + 3\text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{Al(NH}_2\text{CH}_2\text{COO)}_3 + 3\text{HCl} ]
Métodos de Producción Industrial: En entornos industriales, la producción de triglicinato de aluminio involucra principios similares pero a mayor escala. El proceso incluye el control preciso de las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos, para asegurar un alto rendimiento y pureza del producto. El producto final se obtiene típicamente mediante cristalización y posterior secado {_svg_2}.
Tipos de Reacciones:
Oxidación y Reducción: El triglicinato de aluminio puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes. es relativamente estable en condiciones normales.
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución donde los ligandos de glicina pueden ser reemplazados por otros ligandos, dependiendo de las condiciones de reacción y la naturaleza de los agentes sustituyentes.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Sustituyentes: Otros aminoácidos o ligandos que pueden formar complejos estables con aluminio.
Productos Principales Formados:
Oxidación: Óxido de aluminio y otros productos oxidados.
Sustitución: Nuevos complejos de aluminio con diferentes ligandos.
Aplicaciones Científicas De Investigación
El triglicinato de aluminio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y como precursor para la síntesis de otros complejos de aluminio.
Biología: Se estudia por sus interacciones con moléculas biológicas y sus posibles efectos en los procesos celulares.
Medicina: Se utiliza principalmente como antiácido para tratar afecciones relacionadas con el exceso de ácido estomacal. También se está investigando por su posible uso en sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción principal del triglicinato de aluminio como antiácido implica su capacidad para neutralizar el ácido estomacal. El compuesto reacciona con el ácido clorhídrico en el estómago para formar cloruro de aluminio y agua, reduciendo así la acidez. Esta reacción se puede representar como: [ \text{Al(NH}2\text{CH}_2\text{COO)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{NH}_2\text{CH}_2\text{COOH} ]
Además de sus propiedades antiácidas, el triglicinato de aluminio también puede interactuar con proteínas y enzimas celulares, lo que podría afectar diversas vías bioquímicas {_svg_3}.
Compuestos Similares:
Glicinato de Aluminio: Similar en estructura pero con menos ligandos de glicina.
Hidróxido de Aluminio: Otro antiácido común con diferentes propiedades químicas.
Trisilicato de Magnesio: Se utiliza para fines medicinales similares pero con diferente composición química y mecanismo de acción.
Singularidad: El triglicinato de aluminio es único debido a su coordinación específica con tres moléculas de glicina, lo que le confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
Aluminium Glycinate: Similar in structure but with fewer glycine ligands.
Aluminium Hydroxide: Another common antacid with different chemical properties.
Magnesium Trisilicate: Used for similar medicinal purposes but with different chemical composition and mechanism of action.
Uniqueness: Aluminium triglycinate is unique due to its specific coordination with three glycine molecules, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
aluminum;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5NO2.Al/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUQAPQALJUPC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12AlN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200702 | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52729-29-0, 56571-59-6 | |
| Record name | Tris(glycinato-κN,κO)aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52729-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052729290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINIUM TRIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TLG1CL557 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)







